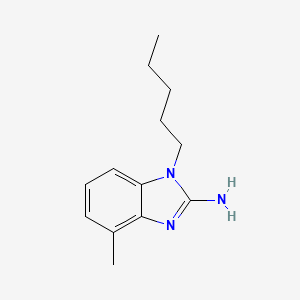![molecular formula C13H21N5 B11739509 1-propyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739509.png)
1-propyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-プロピル-N-[(1-プロピル-1H-ピラゾール-4-イル)メチル]-1H-ピラゾール-4-アミンは、ピラゾール誘導体のクラスに属する化学化合物です。ピラゾールは、1位と2位に2つの窒素原子を含む5員環複素環化合物です。この特定の化合物は、2つのプロピル基と2つのピラゾール環の存在を特徴とし、ピラゾールファミリーの中でユニークな構造になっています。
準備方法
合成経路と反応条件
1-プロピル-N-[(1-プロピル-1H-ピラゾール-4-イル)メチル]-1H-ピラゾール-4-アミンの合成は、通常、1-プロピル-1H-ピラゾール-4-カルバルデヒドと1-プロピル-1H-ピラゾール-4-アミンを特定の条件下で反応させることにより行われます。 この反応は、通常、適切な触媒と溶媒(エタノールまたはメタノールなど)の存在下で、目的生成物の形成を促進するために昇温で実施されます .
工業生産方法
この化合物の工業生産は、同様の反応条件を使用して大規模合成を行う場合がありますが、より高い収率と純度のために最適化されています。 このプロセスには、再結晶またはクロマトグラフィーなどの追加の精製ステップを含めることで、最終生成物が工業規格に適合するようにすることができます .
化学反応の分析
反応の種類
1-プロピル-N-[(1-プロピル-1H-ピラゾール-4-イル)メチル]-1H-ピラゾール-4-アミンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は酸化されて、異なる官能基を持つ対応するピラゾール誘導体を形成することができます。
還元: 還元反応は、この化合物を対応するアミン誘導体に変換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化のための過マンガン酸カリウム(KMnO4)などの酸化剤、還元のための水素化ホウ素ナトリウム(NaBH4)などの還元剤、および置換反応のためのさまざまなハロゲン化剤などがあります。 これらの反応は、通常、目的の生成物が形成されるように、制御された温度とpH条件下で行われます .
形成される主な生成物
これらの反応で形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はピラゾールカルボン酸を生じることがありますが、還元はピラゾールアミンを生じることがあります。 置換反応は、さまざまな官能基を持つさまざまなピラゾール誘導体をもたらす可能性があります .
科学研究への応用
1-プロピル-N-[(1-プロピル-1H-ピラゾール-4-イル)メチル]-1H-ピラゾール-4-アミンは、次のようないくつかの科学研究への応用があります。
化学: より複雑なピラゾール誘導体の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌活性や抗炎症活性などの潜在的な生物活性について調査されています。
医学: さまざまな病気の治療における潜在的な治療的応用について探求されています。
科学的研究の応用
1-propyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1-プロピル-N-[(1-プロピル-1H-ピラゾール-4-イル)メチル]-1H-ピラゾール-4-アミンの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、特定の酵素や受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 関与する正確な分子標的や経路は、化合物が使用される特定の用途や状況によって異なります .
類似化合物との比較
類似化合物
- 1-プロピル-1H-ピラゾール-4-アミン
- 1-プロピルピラゾール-4-ボロン酸
- 1-メチル-3-プロピル-4-ニトロ-1H-ピラゾール-5-カルボン酸
独自性
1-プロピル-N-[(1-プロピル-1H-ピラゾール-4-イル)メチル]-1H-ピラゾール-4-アミンは、二重のピラゾール構造と2つのプロピル基の存在によってユニークです。 このユニークな構造は、他のピラゾール誘導体とは異なる特定の化学的および生物学的特性を付与します .
特性
分子式 |
C13H21N5 |
|---|---|
分子量 |
247.34 g/mol |
IUPAC名 |
1-propyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-3-5-17-10-12(8-15-17)7-14-13-9-16-18(11-13)6-4-2/h8-11,14H,3-7H2,1-2H3 |
InChIキー |
RSKPSTOTCMSZPK-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=C(C=N1)CNC2=CN(N=C2)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B11739429.png)

![ethyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739439.png)
amine](/img/structure/B11739444.png)


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea](/img/structure/B11739460.png)
![1-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11739470.png)

![1-(2,2-difluoroethyl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739491.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739501.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11739508.png)
